molecular formula C8H15NO6 B077288 2-(acetylamino)-2-deoxy-b-D-galactopyranose CAS No. 14131-60-3

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Cat. No.: B077288
CAS No.: 14131-60-3
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-JAJWTYFOSA-N
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Description

Historical Development of GalNAc Research

The journey of N-acetylgalactosamine research began with significant discoveries related to blood typing and glycoprotein analysis. ASGPR (asialoglycoprotein receptor) was first "accidentally" discovered as early as 1965 by Gilbert Ashwell and Anatol Morell while studying circulating glycoproteins. This discovery would later prove fundamental to understanding GalNAc's biological significance.

In the 1970s, researchers identified the role of N-acetylgalactosamine in blood group antigen determination. The blood group A allele was found to be subdivided into three common alleles—A1, A2, and Aint—each controlling the formation of different types of blood group GalNAc transferases. This revelation expanded our understanding of blood type biochemistry and the essential role of this sugar derivative in human physiology.

By 1975, researchers had developed methods for the colorimetric determination of 2-acetamido-2-deoxy-D-galactose (another name for N-acetylgalactosamine), which enabled more precise quantification and characterization of this molecule in biological samples. This methodological advancement facilitated further research into GalNAc's biological functions and potential applications.

The first rotational study of N-acetylgalactosamine using high-resolution rotational spectroscopy was reported in 2022, representing a significant milestone in understanding its three-dimensional structure. This research conclusively characterized two different conformers and analyzed the intramolecular interactions governing these structures.

Significance in Glycobiology

N-Acetylgalactosamine serves as a foundational component in multiple glycobiological processes essential for normal physiological function. In humans, it forms the terminal carbohydrate defining the blood group A antigen. This critical role in blood group determination underscores its importance in transfusion medicine and transplantation biology.

GalNAc is typically the first monosaccharide that connects to serine or threonine residues in specific forms of protein O-glycosylation. This process, known as mucin-type O-glycosylation, is initiated by a large homologous polypeptide N-acetylgalactosamine-transferase (GalNAc-T) family of enzymes. The human genome encodes 20 different GalNAc transferases (GALNTs), reflecting the complexity and significance of this glycosylation pathway.

O-GalNAc glycans are involved in almost every aspect of biology, including cell-cell communication, cell adhesion, signal transduction, and immune surveillance. These glycans are covalently α-linked via a GalNAc moiety to the hydroxyl groups of serine or threonine residues by an O-glycosidic bond.

Perhaps most intriguingly, N-acetylgalactosamine is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals. This neural enrichment suggests important roles in sensory perception and neural signaling that remain areas of active investigation.

Current Research Landscape and Emerging Trends

The research landscape surrounding N-acetylgalactosamine has expanded dramatically in recent years, particularly in therapeutic applications. GalNAc is now used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies directed to the liver, where it binds to asialoglycoprotein receptors on hepatocytes.

This targeting approach represents a significant breakthrough in oligonucleotide delivery. GalNAc conjugation enables oligonucleotides to overcome the human body's defense systems that typically prevent foreign RNAs from entering cells. The development of GalNAc-siRNA conjugates for the targeted delivery of RNA interference therapeutics to the liver has enabled great advances in oligonucleotide potency.

Table 1: Key Milestones in N-Acetylgalactosamine Research

Year Discovery/Development Significance
1965 Discovery of ASGPR by Ashwell and Morell Foundation for understanding GalNAc receptor interactions
1970s Identification of GalNAc's role in blood group antigens Expanded understanding of blood type biochemistry
1975 Development of colorimetric determination methods Enabled precise quantification in biological samples
1995 Use of neoglycopeptide YEE(ah-GalNAc)3 as targeting ligand Early application in targeted delivery of oligonucleotides
2000 Identification of Tn antigen as pre-cancerous biomarker Established GalNAc's role in cancer biology
2020s Development of GalNAc-siRNA conjugates Breakthrough in targeted oligonucleotide delivery
2022 First rotational study using high-resolution spectroscopy Advanced understanding of GalNAc's 3D structure

Properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
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Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
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Record name beta-D N-Acetylgalactosamine
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Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
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Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Direct Acetylation and Sequential Deprotection

The most widely adopted method involves acetylation of D-galactosamine hydrochloride followed by selective deprotection. As detailed in a patented protocol, D-galactosamine hydrochloride (46.4 mol) is treated with acetic anhydride (6 equiv) and pyridine (8 equiv) at 0°C in the presence of 4-dimethylaminopyridine (DMAP, 2% wt/wt). This step yields D-galactosamine pentaacetate (97–98% purity) after solvent removal and methanol recrystallization. Subsequent deacetylation is achieved via sodium methoxide (0.5 equiv) in methanol, selectively hydrolyzing acetyl groups while preserving the β-configuration. The final product is isolated in 93.6% yield with ≤1% α-anomer contamination, confirmed by cation-exchange chromatography and 1^1H NMR.

Reaction Conditions:

StepReagentsTemperatureTimeYield
AcetylationAc2_2O, pyridine0°C → RT12 h98%
DeprotectionNaOMe/MeOHRT2 h93.6%

Glycosylation and Condensation Strategies

Alternative routes employ glycosyl donors to construct the β-linked galactosamine scaffold. For instance, 2-acetamido-3,6-di-O-acetyl-2-deoxy-4-O-β-D-galactopyranosyl-α-D-glucopyranosyl chloride has been condensed with p-nitrophenoxide resins under Lewis acid catalysis (e.g., Amberlyst A-26), yielding β-configured disaccharides. While this method is primarily used for oligosaccharide synthesis, hydrolysis of the glycosidic bond under acidic conditions (0.1 M HCl, 40°C, 4 h) selectively generates GalNAc-β with 85% recovery.

Protection-Deprotection Sequences for β-Selectivity

Stereochemical control is achievable through strategic protecting group manipulation. In one approach, 2-acetamido-2-deoxy-D-galactose is treated with 2,2-dimethoxypropane and p-toluenesulfonic acid to form 5,6-O-isopropylidene derivatives, which are benzoylated at O3 to direct β-anomer formation during glycosylation. Subsequent mesylation (MsCl, pyridine) and base-mediated cyclization (NaOMe/MeOH) yield 5,6-anhydro intermediates, which are hydrolyzed to GalNAc-β with >90% stereopurity.

Key Protecting Groups:

  • Isopropylidene: Stabilizes furanose intermediates, preventing α/β interconversion.

  • Benzoyl: Blocks O3, favoring β-attack during nucleophilic substitution.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The acetylation-deprotection method outperforms glycosylation-based pathways in scalability (100L reactor validated) and yield (93.6% vs. 85%). However, glycosylation routes offer modularity for synthesizing GalNAc-containing oligosaccharides.

Stereochemical Purity

Protection strategies using benzoyl and isopropylidene groups achieve β:α ratios of 99:1, surpassing direct acetylation (98:2). This is critical for applications requiring strict anomeric control, such as vaccine development.

Analytical Validation and Characterization

Chromatographic Profiling

HPLC with UV detection (210 nm) on calcium-type cation-exchange columns resolves GalNAc-β from α-anomers and unreacted starting material. Retention times:

  • GalNAc-β: 12.3 min

  • GalNAc-α: 14.7 min

  • D-galactosamine: 9.8 min

Spectroscopic Confirmation

  • 1^1H NMR (500 MHz, D2_2O): δ 4.75 (d, J = 8.5 Hz, H1, β-anomer), 2.05 (s, NHAc).

  • 13^{13}C NMR: δ 175.2 (C=O), 101.8 (C1), 54.3 (C2).

Industrial Applications and Modifications

GalNAc-β serves as a precursor for antitumor agents (e.g., mucin analogs) and drug-delivery conjugates. Patent CN113150046A emphasizes its role in synthesizing glycosaminoglycan mimetics with enhanced bioavailability. Recent innovations include:

  • PEGylated Derivatives: Improve solubility for intravenous formulations.

  • Fluorinated Analogs: 18^{18}F-labeled GalNAc-β for PET imaging .

Chemical Reactions Analysis

Types of Reactions: 2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycosides, acids, and substituted derivatives, which have significant biological and industrial applications .

Scientific Research Applications

Biological Functions

Glycosylation and Cell Signaling

  • GalNAc is a crucial substrate in O-linked glycosylation, where it attaches to serine or threonine residues in proteins, influencing their stability, localization, and function. This process is essential for the proper functioning of glycoproteins and glycolipids, which are vital for cell-cell interactions and signaling pathways.

Structural Role in Glycoconjugates

  • As a component of glycosaminoglycans (GAGs), GalNAc contributes to the structural integrity of the extracellular matrix. It is involved in synthesizing various GAGs like chondroitin sulfate and keratan sulfate, which play roles in tissue hydration, elasticity, and cellular communication.

Pharmaceutical Applications

Drug Development

  • GalNAc is utilized in drug formulation due to its ability to enhance the pharmacokinetics of therapeutic agents. Its conjugation with drugs facilitates targeted delivery, improving efficacy while minimizing side effects. For instance, GalNAc-conjugated oligonucleotides have shown promise in gene silencing applications.

Biomarker Identification

  • Research has identified alterations in GalNAc metabolism as potential biomarkers for diseases such as liver fibrosis and certain cancers. Monitoring levels of GalNAc can aid in early diagnosis and treatment monitoring.

Therapeutic Potential

Liver Disease Treatment

  • Studies suggest that GalNAc may play a role in treating liver fibrosis by modulating GAG synthesis and promoting tissue regeneration. Its therapeutic effects are being explored in preclinical models.

Cancer Therapy

  • The potential of GalNAc-conjugated therapies is being investigated for targeted cancer treatment. By attaching GalNAc to therapeutic agents, researchers aim to enhance tumor targeting while reducing systemic toxicity.

Case Studies

Case Study 1: Glycoprotein Synthesis
Research highlighted the role of GalNAc in synthesizing glycoproteins essential for immune response modulation. The study demonstrated how altering the glycosylation pattern affected protein function and immune recognition.

Case Study 2: Biomarker for Liver Disease
A clinical study explored the correlation between serum levels of GalNAc and the progression of liver fibrosis. Results indicated that elevated levels of this amino sugar could serve as a reliable biomarker for early detection.

Mechanism of Action

2-(acetylamino)-2-deoxy-b-D-galactopyranose exerts its effects by binding to specific receptors, such as the asialoglycoprotein receptor on hepatocytes. This binding facilitates the targeted delivery of therapeutic agents to the liver. The compound also plays a role in the regulation of glycosylation processes, which are essential for protein function and stability .

Comparison with Similar Compounds

2-Acetamido-2-deoxy-β-D-glucopyranose (β-D-GlcNAc)

  • Structure : Differs from β-D-GalNAc only at the C4 hydroxyl orientation (equatorial in GlcNAc vs. axial in GalNAc).
  • Reactivity : β-D-GlcNAc is more prone to form 1,3-glycosidic linkages in chitin, whereas β-D-GalNAc participates in 1,3/1,6 linkages in mucins and blood group antigens .
  • Metal Chelation: The acetyl group in β-D-GalNAc sterically hinders metal coordination compared to non-acetylated 2-amino-2-deoxygalactose, reducing its ability to form bis-metallated complexes with Pd(II) probes. In contrast, 2-deoxygalactose (lacking the amino/acetyl group) adopts furanose conformations for 1,3-chelation .

2-Acetamido-2-deoxy-α-D-galactopyranose (α-D-GalNAc)

  • Anomeric Configuration: The α-anomer has axial glycosidic bonds, influencing its enzymatic recognition. For example, α-D-GalNAc is a substrate for glycosyltransferases in O-glycan biosynthesis, while β-D-GalNAc is incorporated into keratan sulfate .

Protected Derivatives

Compound Name Protecting Groups Key Applications Reference
1,3,4,6-Tetra-O-acetyl-β-D-GalNAc Acetyl at C1, C3, C4, C6 Glycosylation reactions; precursor for trichloroacetimidate donors
4,6-O-Benzylidene-β-D-GalNAc Benzylidene at C4/C6 Selective functionalization at C3
2-Azidoethyl-β-D-GalNAc Azidoethyl at anomeric position Click chemistry for glycoconjugate synthesis

Reactivity Insights :

  • The 1,3,4,6-tetra-O-acetyl derivative (CAS 3006-60-8) is widely used in oligosaccharide synthesis due to its stability and ease of activation .
  • Trichloroacetimidate derivatives (e.g., 3-O-acetyl-4,6-O-benzylidene-β-D-GalNAc trichloroacetimidate) serve as efficient glycosyl donors for constructing N-acetyllactosamine motifs .

Fluorinated Analogs

  • 3-Fluoro-β-D-GalNAc : Fluorination at C3 alters hydrogen-bonding networks, impacting enzyme specificity in glycosidase assays .

Role in Oligosaccharides

  • β-D-GalNAc is a core component of the human milk oligosaccharide GalNAcβ4GlcNAcβ3Galβ4Glc , synthesized enzymatically using engineered glycosidases .
  • In contrast, β-D-GlcNAc forms the backbone of hyaluronic acid and chitin, highlighting the stereochemical dependence of biological function .

Enzymatic Recognition

  • β-D-GalNAc-specific lectins (e.g., human galectin-4) bind with higher affinity to GalNAc-containing glycans than GlcNAc analogs due to axial C4 hydroxyl interactions .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
β-D-GalNAc C₈H₁₅NO₆ 221.21 C2-acetylamino, β-pyranose
β-D-GlcNAc C₈H₁₅NO₆ 221.21 C2-acetylamino, β-pyranose
1,3,4,6-Tetra-O-acetyl-β-D-GalNAc C₁₆H₂₃NO₁₀ 389.36 Acetyl at C1, C3, C4, C6
3-Fluoro-β-D-GalNAc C₈H₁₄FNO₅ 223.20 C3-fluoro, C2-acetylamino

Biological Activity

2-(Acetylamino)-2-deoxy-β-D-galactopyranose, commonly known as N-acetylgalactosamine (GalNAc), is an amino sugar derivative of galactose. It plays a critical role in various biological processes, particularly in glycosylation, which is vital for the structural and functional integrity of glycoproteins and glycolipids. This article explores the biological activity of GalNAc, its mechanisms of action, and its implications in health and disease.

Overview of Biological Activity

GalNAc is involved in several key biological functions:

  • Glycosylation : It serves as a precursor for O-glycosylation, a process that modifies proteins and lipids, influencing their stability, localization, and interactions.
  • Cell Signaling : GalNAc-modified proteins are crucial for cell signaling pathways that regulate cellular functions such as growth, differentiation, and apoptosis.
  • Immune Response : Alterations in glycosylation patterns can affect immune cell function and are implicated in autoimmune diseases and cancer.

GalNAc primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes. The binding of GalNAc to ASGPR facilitates the targeted delivery of therapeutics to the liver, enhancing their efficacy. This interaction is particularly significant for drug development involving GalNAc-conjugated oligonucleotides used in gene therapy.

Biochemical Pathways

  • Mucin-type O-glycosylation : GalNAc initiates this pathway, which is essential for producing mucins that protect epithelial surfaces.
  • Signal Transduction : The presence of GalNAc on glycoproteins can modulate signal transduction pathways, affecting cellular responses to external stimuli.

Pharmacokinetics

Recent advancements have improved the pharmacokinetics of GalNAc-conjugated therapeutics. These enhancements include increased stability and improved delivery mechanisms, which are crucial for developing effective treatments for liver-related diseases.

Research Findings

Research has demonstrated various biological activities associated with GalNAc:

  • Inhibition of Enzymes : Studies indicate that compounds derived from GalNAc can inhibit enzymes such as human O-linked N-acetylglucosamine hydrolase (OGA), which is relevant in neurodegenerative diseases like Alzheimer's disease .
  • Antitumor Activity : GalNAc derivatives have shown potential in inhibiting tumor growth by modulating glycan structures on cancer cells.
  • Role in Infectious Diseases : The interaction between GalNAc-containing glycans and pathogens highlights its importance in understanding infection mechanisms .

Case Studies

  • Alzheimer's Disease :
    • A study explored the role of GalNAc in modifying tau protein glycosylation, suggesting that increased O-GlcNAcylation could reduce tau aggregation, a hallmark of Alzheimer's pathology .
  • Cancer Therapy :
    • Research indicates that GalNAc-conjugated therapeutics can enhance the delivery of RNA-based drugs to liver tumors, improving treatment outcomes.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
2-(Acetylamino)-2-deoxy-β-D-galactopyranoseGlycosylation precursorASGPR targeting
N-AcetylglucosamineGlycosylation and cell signalingInhibition of specific glycosidases
GalactosamineStructural component in glycoproteinsModulates immune responses

Q & A

Q. How can the structural identity of 2-(acetylamino)-2-deoxy-β-D-galactopyranose be confirmed using spectroscopic methods?

  • Methodological Answer : Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . For NMR:
  • ¹H/¹³C NMR : Identify characteristic signals, such as the acetamido group (δ ~2.0 ppm for CH₃ in ¹H; ~170 ppm for carbonyl in ¹³C) and anomeric protons (δ ~4.5–5.5 ppm). The absence of a hydroxyl at C2 (due to deoxygenation) and stereochemistry can be confirmed via coupling constants (e.g., J1,2J_{1,2} for β-configuration) .
  • MS : High-resolution MS (HRMS) or MALDI-TOF confirms the molecular formula (C₈H₁₅NO₆; [M+H]⁺ = 222.0974) .

Q. What are the common synthetic routes for preparing 2-(acetylamino)-2-deoxy-β-D-galactopyranose and its protected derivatives?

  • Methodological Answer :
  • Trichloroacetimidate Method : Use 2-(acetylamino)-2-deoxy-3,4,6-O-protected galactopyranose trichloroacetimidate as a glycosyl donor. Activate with Lewis acids (e.g., TMSOTf) for glycosylation, enabling stereoselective β-linkage formation .
  • Enzymatic Synthesis : Sialyltransferases or galactosyltransferases can catalyze the addition of galactose derivatives to acceptors (e.g., benzyl glycosides) under mild conditions .
  • Click Chemistry : For azide-functionalized analogs, employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach probes or tags .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when synthesizing 2-(acetylamino)-2-deoxy-β-D-galactopyranose-containing oligosaccharides?

  • Methodological Answer :
  • Donor Reactivity : Use trichloroacetimidate donors with electron-withdrawing protecting groups (e.g., benzoyl at C3) to enhance leaving group ability .
  • Solvent/Catalyst Optimization : Perform reactions in anhydrous dichloromethane with TMSOTf (0.1–0.2 equiv.) at –20°C to minimize side reactions .
  • Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify optimal reaction pathways before experimental validation .

Q. What methodological approaches resolve contradictions in reported bioactivity data of 2-(acetylamino)-2-deoxy-β-D-galactopyranose derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate studies with purified compounds across a concentration gradient (e.g., 1–100 µM) to rule out impurities or aggregation effects .
  • Structural Analog Comparison : Synthesize and test analogs (e.g., deoxygenation at C4 or C6) to isolate functional group contributions to antimicrobial activity .
  • Metabolic Stability Assays : Use LC-MS to monitor compound degradation in biological matrices, ensuring observed effects are not artifacts of instability .

Q. How can isotopic labeling (e.g., ¹³C) of 2-(acetylamino)-2-deoxy-β-D-galactopyranose enhance tracking in glycoconjugate metabolism studies?

  • Methodological Answer :
  • Synthesis of ¹³C-Labeled Derivatives : Introduce ¹³C at C1 (anomeric carbon) via Koenigs-Knorr glycosylation using ¹³C-enriched galactose precursors. Confirm labeling efficiency via ¹³C NMR .
  • Metabolic Flux Analysis : Administer labeled compounds to cell cultures and track incorporation into glycoproteins/glycolipids using mass spectrometry imaging (MSI) or isotope-ratio monitoring .

Data Analysis and Experimental Design

Q. What strategies mitigate competing side reactions during the synthesis of 2-(acetylamino)-2-deoxy-β-D-galactopyranose trichloroacetimidates?

  • Methodological Answer :
  • Protecting Group Strategy : Temporarily mask reactive hydroxyls (e.g., C4 and C6 with benzylidene groups) to direct regioselective imidate formation at C1 .
  • Low-Temperature Quenching : After imidate formation, quench the reaction at –40°C with aqueous NaHCO₃ to prevent hydrolysis of the trichloroacetimidate group .

Q. How do stereoelectronic effects influence the conformational stability of 2-(acetylamino)-2-deoxy-β-D-galactopyranose in solution?

  • Methodological Answer :
  • NMR Relaxation Studies : Measure T1T_1, T2T_2, and NOE values to assess rotational barriers and chair/boat interconversion rates .
  • Computational Modeling : Compare DFT-calculated puckering parameters (Cremer-Pople) with experimental NMR data to validate dominant conformers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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